molecular formula C26H28N2O3S2 B12953963 2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B12953963
M. Wt: 480.6 g/mol
InChI Key: FSJANFBGEFZNNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is an organic compound known for its nonlinear optical properties.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with light and other electromagnetic radiation. The compound’s strong electron donor and acceptor groups facilitate nonlinear optical processes, such as second-harmonic generation . The molecular targets include various optical pathways, where the compound’s anisotropic properties play a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate stands out due to its unique combination of strong electron donor and acceptor groups, which enhance its nonlinear optical properties.

Properties

Molecular Formula

C26H28N2O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline;4-methylbenzenesulfonate

InChI

InChI=1S/C19H21N2S.C7H8O3S/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-14H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

FSJANFBGEFZNNL-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.